Welcome to the BenchChem Online Store!
molecular formula C13H15NO2S B8308919 3-[1-Hydroxy-1-(thiazol-2-yl)propyl]benzyl alcohol

3-[1-Hydroxy-1-(thiazol-2-yl)propyl]benzyl alcohol

Cat. No. B8308919
M. Wt: 249.33 g/mol
InChI Key: ORFQPTXSAQFIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05552437

Procedure details

Following the procedure described for Phenol 2, Step 2 and for Phenol 7, Step 3 but substituting the compound from Step 1 for 1-bromo-3-(3,4-dimethoxybenzyloxy)-5-fluorobenzene and 1-(thiazol-2-yl)propanone (from Phenol 1, Step 2) for 3-pentanone the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(S)C=CC=CC=1.BrC1C=C(F)C=C([O:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21](OC)=[C:20](OC)[CH:19]=2)C=1.[S:28]1[CH:32]=[CH:31][N:30]=[C:29]1[CH2:33][C:34](=O)[CH3:35].CCC(=[O:42])CC>>[OH:42][C:33]([C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[CH2:17][OH:16])([C:29]1[S:28][CH:32]=[CH:31][N:30]=1)[CH2:34][CH3:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)OCC1=CC(=C(C=C1)OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC=C1)CC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CC)(C=1SC=CN1)C=1C=C(CO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.